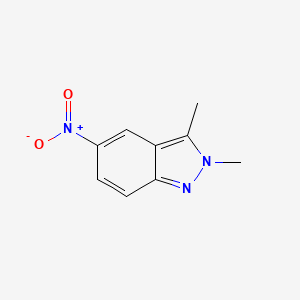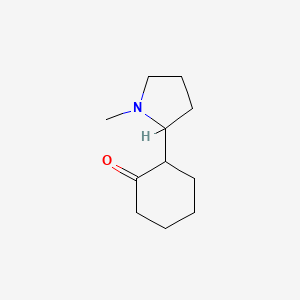![molecular formula C10H19NO B1490773 [3-(Cyclopropylmethyl)-3-piperidinyl]methanol CAS No. 1424940-92-0](/img/structure/B1490773.png)
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol
Übersicht
Beschreibung
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol, also known as 3-CPM, is a synthetic compound used in scientific research. It is a tertiary amine with a cyclic structure and a piperidine moiety. It is a white crystalline solid with a melting point of 68-71°C. 3-CPM is soluble in water, ethanol, and methanol and is insoluble in most organic solvents. It has a molecular weight of 161.22 g/mol and a molecular formula of C9H17NO.
Wissenschaftliche Forschungsanwendungen
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol is used in scientific research to study the effects of various drugs on the central nervous system. It has been used to investigate the mechanisms of action of a variety of drugs, including amphetamines, opiates, and cannabinoids. It has also been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on behavior and cognition.
Wirkmechanismus
[3-(Cyclopropylmethyl)-3-piperidinyl]methanol acts as an agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. It has also been shown to act as an agonist at the sigma-1 receptor. Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of physiological and biochemical effects. It has been shown to produce analgesic, anxiolytic, and sedative effects, as well as to increase locomotor activity. Additionally, it has been shown to produce antinociceptive, anti-inflammatory, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [3-(Cyclopropylmethyl)-3-piperidinyl]methanol in laboratory experiments is that it is a relatively inexpensive compound. Additionally, it is easy to synthesize and is relatively stable. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, it is a relatively weak agonist at the mu-opioid receptor, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research on [3-(Cyclopropylmethyl)-3-piperidinyl]methanol. These include further investigations into its mechanism of action, its effects on behavior and cognition, and its potential therapeutic applications. Additionally, further research into its effects on the cardiovascular system, as well as its potential interactions with other drugs, could be beneficial. Finally, further research into its potential as a diagnostic tool for neurological disorders could be beneficial.
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10(6-9-2-3-9)4-1-5-11-7-10/h9,11-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPIZQTOZWLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)







![1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)

![2-((Piperidin-3-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1490710.png)

